N-(4-ethoxyphenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide
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Description
N-(4-ethoxyphenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide is a useful research compound. Its molecular formula is C21H20N4O2S2 and its molecular weight is 424.54. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
The compound has shown promising results in the field of antioxidant and anticancer activities. A study reports the synthesis of novel derivatives, including those similar to the compound , and their screening for antioxidant activity. Specifically, certain derivatives demonstrated significant antioxidant activity, surpassing well-known antioxidants like ascorbic acid. Furthermore, these compounds exhibited cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with particular effectiveness against the glioblastoma cell line (Tumosienė et al., 2020).
Antibacterial and Antifungal Properties
The compound belongs to a class that has been explored for potential antibacterial and antifungal agents. A related study describes the synthesis of N-(5-(2-Cholrobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynephthalen-2-yl) propanamide, which was found to exhibit excellent antibacterial and antifungal activities (Zala, Dave, & Undavia, 2015).
Synthesis and Structural Analysis
The compound and its derivatives have been the subject of extensive synthesis and structural analysis. For instance, the synthesis of 3,6-bis[1-(4-ethoxyphenyl)-5-methyl-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole was performed from p-ethoxyaniline, and the product was analyzed using X-ray crystallography, NMR, MS, and IR techniques (Dong & Wang, 2005).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-2-27-17-10-8-16(9-11-17)22-19(26)12-13-28-20-23-24-21-25(20)18(14-29-21)15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGWPURZSQYZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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